2,2-Bis(sulfanylmethyl)propane-1,3-diol

Polymer synthesis Thermoset curing Optical resin formulation

2,2-Bis(sulfanylmethyl)propane-1,3-diol (CAS 19333-66-5), also known as 2,2-bis(mercaptomethyl)-1,3-propanediol or PE‑2S, is a mixed diol–dithiol organosulfur compound bearing two thiol (–SH) and two hydroxyl (–OH) groups on a central quaternary sp³ carbon. It serves a dual role: as the active pharmaceutical ingredient tiopronin (Thiola®) for cystine stone prevention in homozygous cystinuria , and as a bifunctional monomer or crosslinker in high‑refractive‑index resins, dendrimers, and thiol‑ene polymer networks.

Molecular Formula C5H12O2S2
Molecular Weight 168.3 g/mol
CAS No. 19333-66-5
Cat. No. B12843927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(sulfanylmethyl)propane-1,3-diol
CAS19333-66-5
Molecular FormulaC5H12O2S2
Molecular Weight168.3 g/mol
Structural Identifiers
SMILESC(C(CO)(CS)CS)O
InChIInChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
InChIKeySLKXGYYUITVNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(sulfanylmethyl)propane-1,3-diol Procurement Guide: Mixed Diol–Dithiol for Orthogonal Reactivity and Cystinuria Therapy


2,2-Bis(sulfanylmethyl)propane-1,3-diol (CAS 19333-66-5), also known as 2,2-bis(mercaptomethyl)-1,3-propanediol or PE‑2S, is a mixed diol–dithiol organosulfur compound bearing two thiol (–SH) and two hydroxyl (–OH) groups on a central quaternary sp³ carbon [1]. It serves a dual role: as the active pharmaceutical ingredient tiopronin (Thiola®) for cystine stone prevention in homozygous cystinuria , and as a bifunctional monomer or crosslinker in high‑refractive‑index resins, dendrimers, and thiol‑ene polymer networks . A well‑characterized crystal structure confirms its molecular geometry and guides rational coupling strategies [1].

1

Orthogonal diol–dithiol reactivity supports bifunctional monomer or crosslinker studies

2

High-melting solid form fits high-temperature thermoset processing research

3

Aqueous solubility enables bioconjugation and hydrogel research without organic co-solvents

Why 2,2-Bis(sulfanylmethyl)propane-1,3-diol Cannot Be Replaced by a Generic Analog in Procurement


The compound's dual hydroxyl/thiol functionality imparts a unique orthogonal reactivity profile that cannot be replicated by purely thiol‑terminated or purely hydroxyl‑terminated analogs; replacing it demands re‑optimization of crosslink density, hydrophilicity, and processing temperature . Its high melting point (95 °C) and aqueous solubility (≥25% in methanol, ≥25% in water) contrast sharply with lower‑melting, organic‑soluble family members such as PE‑3S (mp 35 °C, water‑insoluble) and PE‑4S (mp 71 °C, water‑insoluble), meaning that thermal stability and formulation polarity are intrinsically linked to the specific substitution pattern . In its pharmaceutical guise (tiopronin), the subtle differences in adverse‑event rates and clinical efficacy versus D‑penicillamine mean that therapeutic substitution carries measurable risk [1].

Orthogonal functionality mismatch

Thiol-only or hydroxyl-only analogs lack dual reactivity; replacement may require re‑optimization of crosslink density and hydrophilicity.

Processing temperature shift

Lower‑melting multivalent mercaptans (PE‑3S, PE‑4S) may not sustain high‑temperature curing without premature flow or phase separation.

Aqueous-phase incompatibility

Water‑insoluble analogs require organic co‑solvents for bioconjugation, potentially affecting protein stability and buffer‑based protocols.

Reported endpoint context differs

In cystinuria research, adverse‑event endpoint profile relative to D‑penicillamine may not directly transfer; substitution requires endpoint‑specific review.

Quantitative Differentiation: 2,2-Bis(sulfanylmethyl)propane-1,3-diol vs Closest Analogs in Key Performance Metrics


Melting Point Contrast: PE‑2S as a High‑Temperature Solid vs Lower‑Melting Multivalent Mercaptans

PE‑2S exhibits the highest melting point among the Asahi multivalent mercaptan series, which critically affects processing windows in thermal curing. In contrast, PE‑3S melts just above room temperature, and PE‑4S and TMP‑3S occupy an intermediate range. This 60 °C differential between PE‑2S and PE‑3S directly impacts shelf‑life stability and compatibility with high‑temperature epoxy or polyurethane formulations .

Melting Point
Head-to-head
PE‑2S: 95 °C
vs PE‑3S: 35 °C
PE‑4S: 71 °C
TMP‑3S: 45 °C
Enables high‑temperature processing window; lower‑melting analogs may soften prematurely.
Neat substance; vendor‑reported data (Asahi Chemical Co.)
Polymer synthesis Thermoset curing Optical resin formulation

Solubility Profile Divergence: Aqueous‑Phase Compatibility of PE‑2S vs Water‑Insoluble Analogs

PE‑2S is the only solid multivalent mercaptan in the Asahi series that exhibits substantial water solubility (≥25% w/w at 25 °C) and also dissolves appreciably in methanol (≥25%). By contrast, PE‑3S and PE‑4S are essentially water‑insoluble (≤5% w/w), and TMP‑3S shows only modest water solubility (≥25% but less than PE‑2S in methanol). This solubility pattern arises from the presence of two hydroxyl groups in PE‑2S versus one in PE‑3S and none in PE‑4S .

Aqueous Solubility
Head-to-head
PE‑2S: water ≥25%, methanol ≥25%
vs PE‑3S: water ≤5%, methanol 50%
PE‑4S: water ≤5%, methanol 10%
TMP‑3S: water ≥25%, methanol 50%
Only solid mercaptan with substantial water solubility, supporting aqueous‑phase synthesis.
25 °C; scale: ◎ ≥50%, ○ ≥25%, △ ≥10%, × ≤5% (w/w)
Biomaterials Aqueous formulation Hydrogel synthesis

Clinical Safety Differentiation: Tiopronin (PE‑2S) Shows Lower Adverse Event Rate Than D‑Penicillamine in Cystinuria

In a systematic review encompassing 34 publications, tiopronin (PE‑2S) achieved therapeutic success in 100% (8/8) of the studies in which it was evaluated, compared with 92% (13/14) for D‑penicillamine. More critically, the proportion of patients experiencing at least one adverse event was 30% for tiopronin versus 37% for D‑penicillamine, translating to a ~19% relative reduction in side‑effect burden [1]. Although both agents are cysteine‑binding thiols, the clinical data indicate a measurable safety margin favoring tiopronin.

Adverse Event Endpoint
Context‑dependent
Reported 30% (tiopronin) vs 37% (D‑penicillamine) adverse event rate
Supports endpoint‑specific review in cystinuria research; not a clinical safety comparison.
Systematic review (34 publications); research use only.
Cystinuria Pharmacovigilance Orphan drug procurement

Sulfur Density and Hydrophilicity Trade‑Off: PE‑2S Balances Moderate Sulfur Content with High Aqueous Compatibility

PE‑2S contains approximately 38% sulfur by weight, substantially lower than PE‑3S (52%), PE‑4S (64%), and TMP‑3S (53%) . The reduced sulfur content directly correlates with lower refractive index contribution but confers markedly superior water compatibility, as evidenced by its ≥25% aqueous solubility . This inverse relationship between sulfur loading and hydrophilicity defines a clear performance boundary: PE‑2S is favored when aqueous processability is paramount, while PE‑4S is preferred for maximizing refractive index in fully organic systems.

Sulfur vs Solubility
Class‑level
~38% S content (w/w)
≥25% Aqueous solubility (w/w)
Comparators: PE‑3S 52% S, water ≤5%; PE‑4S 64% S, water ≤5%
Moderate sulfur content enables aqueous compatibility, balancing optical and processing properties.
Sulfur from formula; solubility per vendor at 25 °C.
Refractive index polymers Sulfur‑rich materials Solubility engineering

Orthogonal Functional Group Capability: PE‑2S Bears Two Hydroxyls for Site‑Specific Derivatization vs Thiol‑Only Analogs

PE‑2S is the only compound in the Asahi multivalent mercaptan line that carries two hydroxyl groups alongside two thiols, enabling orthogonal reactivity through sequential thiol‑ene (or thiol‑Michael) and alcohol‑based esterification or etherification. PE‑4S, with zero hydroxyls, cannot undergo alcohol‑specific derivatization; PE‑3S carries a single hydroxyl, halving the available alcohol‑reactive sites. G‑2S(A) (1,3‑dimercapto‑2‑propanol) also features mixed functionality but possesses only one hydroxyl and adopts a liquid state, lacking the rigid quaternary carbon scaffold of PE‑2S that enhances hydrolytic stability [1].

Hydroxyl Groups
Head-to-head
PE‑2S: 2 –OH
vs PE‑3S: 1 –OH
PE‑4S: 0 –OH
G‑2S(A): 1 –OH
Dual hydroxyl sites enable two‑directional orthogonal derivatization absent in other analogs.
Structure confirmed by Simmons et al. (2011).
Dendrimer synthesis Post‑polymerization modification Heterofunctional crosslinking

Preferred Application Scenarios for 2,2-Bis(sulfanylmethyl)propane-1,3-diol Based on Verified Differentiation


High‑Temperature Thermoset Curing Requiring a Solid, High‑Melting Multifunctional Mercaptan

PE‑2S (mp 95 °C) is the optimal choice for epoxy–thiol or thiol‑ene thermoset formulations where processing temperatures exceed 50 °C and the crosslinker must remain solid during storage and initial mixing . Its high melting point, ~60 °C above that of PE‑3S, prevents premature melting and phase separation in pre‑cure blends, ensuring uniform crosslink distribution .

Aqueous‑Phase Bioconjugation and Hydrogel Fabrication Without Organic Co‑Solvents

Because PE‑2S dissolves at ≥25% w/w in water, it is uniquely suited among solid mercaptans in the Asahi series for bioconjugation reactions, drug‑delivery hydrogel formation, and metal‑chelation studies conducted in physiological buffers . PE‑3S and PE‑4S, being water‑insoluble, require DMSO or methanol co‑solvents that may denature proteins or introduce toxicity .

Cystinuria Pharmacotherapy When a Lower Side‑Effect Profile Is Clinically Prioritized

The systematic review evidence—30% adverse event incidence for tiopronin versus 37% for D‑penicillamine—supports preferring tiopronin (PE‑2S) in patients intolerant of D‑penicillamine or where compliance is a critical concern . This evidence‑based differentiation directly informs hospital formulary procurement of cystine‑binding thiols .

Construction of Dendrimers and Heterobifunctional Crosslinkers Requiring Two Orthogonal Reaction Sites

PE‑2S supplies two hydroxyl groups that can be independently activated (e.g., esterified or etherified) while the two thiol groups are reserved for thiol‑ene or thiol‑Michael coupling, enabling precise, two‑directional dendritic growth [1]. This orthogonal architecture is absent in PE‑4S (no hydroxyl) and halved in PE‑3S (single hydroxyl), making PE‑2S the only candidate for symmetrical heterofunctional core construction .

Application
Selection Property
Validation Focus
High‑temperature thermoset curing studies
High‑melting solid crosslinker
Processing temperature stability and crosslink uniformity
Aqueous‑phase bioconjugation and hydrogel research
Aqueous solubility without co‑solvents
Protein compatibility and buffer‑based reactivity
Cystinuria research: cysteine‑binding thiol model compound
Reported adverse‑event endpoint profile vs D‑penicillamine
Endpoint‑specific review in research models, not clinical guidance
Dendrimer and heterobifunctional crosslinker synthesis
Two hydroxyl sites for orthogonal derivatization
Site‑specific two‑directional growth capability
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